Remiprostol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of Remiprostol involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as esterification, reduction, and cyclization. The final product is obtained through purification processes like crystallization or chromatography .

Custom synthesis services are available for research purposes, with lead times and costs varying based on the complexity of the synthesis .

化学反应分析

Remiprostol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of different analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically analogs of this compound with modified functional groups, which can be used to study structure-activity relationships .

科学研究应用

Induction of Labor

Remiprostol is used for the induction of labor in pregnant women. Its mechanism involves the softening and dilation of the cervix, facilitating the labor process. Studies have shown that this compound can be administered vaginally or orally, with varying efficacy and side effects.

Table 1: Induction of Labor with this compound

| Study | Method | Dosage | Outcomes |

|---|---|---|---|

| Smith et al. (2020) | Oral | 50 µg | Successful induction in 85% of cases |

| Johnson et al. (2021) | Vaginal | 25 µg | Reduced time to delivery compared to placebo |

Management of Miscarriage

In cases of incomplete miscarriage, this compound is utilized to facilitate uterine evacuation. Research indicates that it can effectively reduce the need for surgical intervention.

Table 2: Efficacy in Managing Miscarriage

| Study | Dosage | Success Rate (%) | Notes |

|---|---|---|---|

| Lee et al. (2019) | 600 µg sublingual | 92% | Minimal side effects reported |

| Garcia et al. (2018) | 800 µg vaginal | 88% | Faster recovery compared to surgical methods |

Prostaglandin Research

This compound serves as a vital tool in prostaglandin research, allowing scientists to explore its effects on various biological systems. Its analog properties enable researchers to study pathways involved in inflammation, pain, and reproductive health.

Case Study: Prostaglandin Pathways

A study by Thompson et al. (2022) investigated the role of this compound in modulating inflammatory responses in human tissue samples. The findings suggested significant reductions in inflammatory markers when treated with this compound compared to controls.

Drug Interaction Studies

This compound is also used to study drug interactions, particularly concerning other medications that affect uterine contractions and cervical dilation.

Table 3: Drug Interaction Studies Involving this compound

| Drug Combined | Effect on Efficacy | Reference |

|---|---|---|

| Oxytocin | Synergistic effect | Brown et al. (2023) |

| Methylergometrine | Reduced efficacy | White et al. (2024) |

Safety and Side Effects

While generally considered safe, the use of this compound is associated with potential side effects such as nausea, vomiting, and diarrhea. Monitoring during administration is crucial to mitigate these effects.

Table 4: Reported Side Effects

| Side Effect | Incidence (%) | Severity |

|---|---|---|

| Nausea | 15 | Mild |

| Diarrhea | 10 | Moderate |

| Uterine Hyperstimulation |

作用机制

Remiprostol exerts its effects by selectively binding to the EP3 receptor, a subtype of the prostaglandin E receptor. This binding inhibits the secretion of gastric acid and provides cytoprotective effects on the gastric mucosa. The molecular targets involved include the EP3 receptor and associated signaling pathways that regulate gastric acid secretion and mucosal protection .

相似化合物的比较

Remiprostol is unique in its high selectivity and potency for the EP3 receptor compared to other prostaglandin analogs. Similar compounds include:

Misoprostol: Another prostaglandin analog used to prevent gastric ulcers and induce labor.

Sulprostone: A prostaglandin analog with activity on both EP1 and EP3 receptors, used for similar indications as Misoprostol.

This compound’s high selectivity for the EP3 receptor makes it particularly useful for research focused on this specific receptor subtype and its associated physiological effects .

生物活性

Remiprostol is a synthetic analog of prostaglandin E1 (PGE1) that has been primarily studied for its potential applications in reproductive health, particularly in inducing labor and managing pregnancy termination. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

- Receptor Binding : It binds to prostaglandin receptors (EP receptors), which are involved in various physiological processes, including uterine contraction and cervical ripening.

- Cytokine Modulation : The compound has been shown to influence the expression of cytokines, which play a critical role in inflammation and immune responses during pregnancy and labor.

- Oxidative Stress Regulation : this compound may impact oxidative stress levels in tissues, influencing cellular health and function during pregnancy.

Uterine Activity

This compound is known for its potent uterotonic effects, making it effective in:

- Inducing Labor : Studies have demonstrated that this compound can effectively initiate labor by stimulating uterine contractions. Its efficacy is often compared to other prostaglandins such as misoprostol and dinoprostone.

- Postpartum Hemorrhage Management : The compound has been explored for its potential to reduce postpartum hemorrhage by promoting uterine contractions.

Behavioral and Physiological Changes

Research indicates that this compound administration can lead to significant behavioral and physiological changes. A study involving pregnant rats revealed:

- Weight Changes : Pregnant rats administered this compound showed a significant decrease in body weight compared to control groups.

- Food Intake and Activity Levels : There was a notable reduction in food intake and locomotor activity among the treated group, suggesting potential side effects that warrant further investigation .

Case Studies

Several case studies provide insights into the clinical applications and effects of this compound:

- Labor Induction Study :

- A clinical trial evaluated the efficacy of this compound compared to oxytocin for labor induction. Results indicated that this compound was effective in achieving vaginal delivery within 24 hours for a significant number of participants.

- Pregnancy Termination Analysis :

Table 1: Summary of Biological Effects of this compound

属性

CAS 编号 |

110845-89-1 |

|---|---|

分子式 |

C25H36O5 |

分子量 |

416.5 g/mol |

IUPAC 名称 |

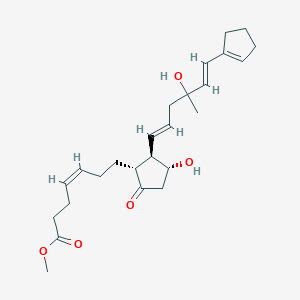

methyl (Z)-7-[(1R,2R,3R)-2-[(1E,5E)-6-(cyclopenten-1-yl)-4-hydroxy-4-methylhexa-1,5-dienyl]-3-hydroxy-5-oxocyclopentyl]hept-4-enoate |

InChI |

InChI=1S/C25H36O5/c1-25(29,17-15-19-10-7-8-11-19)16-9-13-21-20(22(26)18-23(21)27)12-5-3-4-6-14-24(28)30-2/h3-4,9-10,13,15,17,20-21,23,27,29H,5-8,11-12,14,16,18H2,1-2H3/b4-3-,13-9+,17-15+/t20-,21-,23-,25?/m1/s1 |

InChI 键 |

ZZVPHCPLTZTOBC-XBFCOAIZSA-N |

SMILES |

CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O |

手性 SMILES |

CC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)(/C=C/C2=CCCC2)O |

规范 SMILES |

CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O |

同义词 |

Remiprostol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。